molecular formula C14H10Cl4N2O4 B2996705 Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate CAS No. 1356622-73-5

Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate

Cat. No. B2996705
CAS RN: 1356622-73-5
M. Wt: 412.04
InChI Key: YHWPFQQXVBDEOW-UHFFFAOYSA-N
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Description

This compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a methyl group and a carboxylate ester group attached to the furan ring. Additionally, it has a formamido group linked to a tetrachloropyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The furan ring provides a planar, aromatic element to the structure, while the attached groups will add steric bulk . The tetrachloropyridinyl group is likely to be quite electron-deficient due to the presence of the electronegative chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present. The ester could undergo hydrolysis, transesterification, or other reactions typical of carboxylate esters. The tetrachloropyridinyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate ester and formamido groups could enhance its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological molecules. If it’s intended for use as a reagent in a chemical reaction, its mechanism would depend on the specifics of that reaction .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact toxicity or environmental impact, but the presence of multiple chlorine atoms could potentially raise concerns .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promise as a pharmaceutical, further studies could investigate its efficacy, toxicity, and mechanism of action. If it’s a novel synthetic reagent, future work could explore its utility in various chemical reactions .

properties

IUPAC Name

methyl 2-methyl-5-[[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]methyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O4/c1-5-7(14(22)23-2)3-6(24-5)4-19-13(21)11-9(16)8(15)10(17)12(18)20-11/h3H,4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWPFQQXVBDEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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